Perfluorohexanoyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Fate

Due to the strong carbon-fluorine bonds in PFHF, it is highly resistant to degradation in the environment. Research suggests it can persist for a long time in soil and water [Environmental Protection Agency (EPA): An Overview of the Environmental Fate of Per and Polyfluoroalkyl Substances (PFAS) ]. This persistence raises concerns about its potential for bioaccumulation in the food chain.

Potential Health Effects

Limited research suggests that PFHF may have some negative health effects. Some studies have found correlations between PFHF exposure and certain health problems, such as increased cholesterol levels and developmental problems in animals [Pubmed Central article: Perfluorohexanoyl Fluoride (PFHF) Induced Hepatic Steatosis in Mice ]. However, more research is needed to confirm these findings and understand the mechanisms by which PFHF might cause harm.

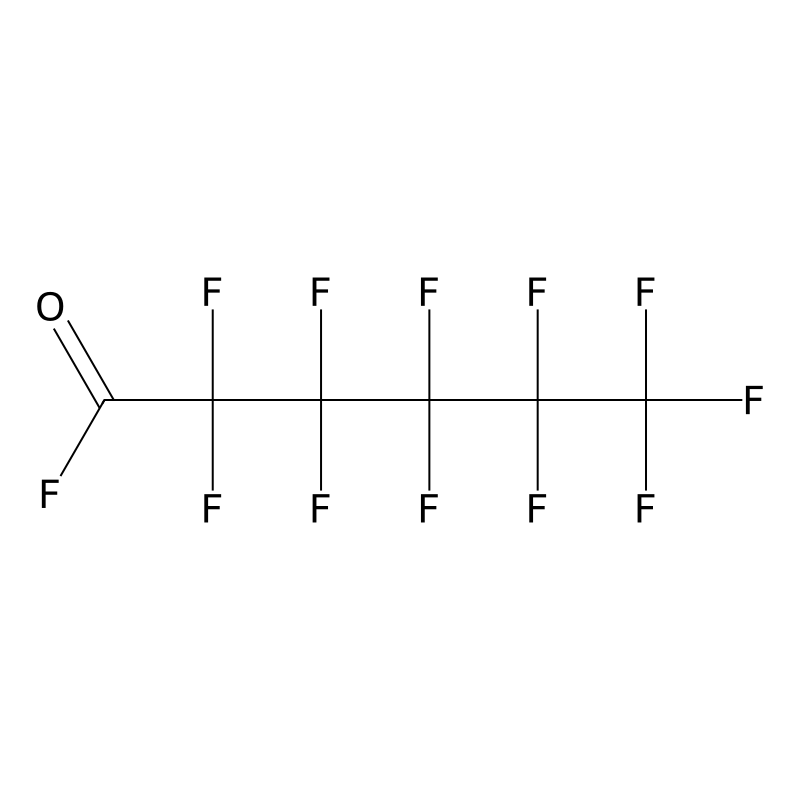

Perfluorohexanoyl fluoride is a perfluorinated acyl fluoride with the chemical formula C6F11COF. It is derived from perfluorohexanoic acid and is characterized by its high stability and resistance to degradation. The compound features a carbon chain of six carbons fully substituted with fluorine atoms, which imparts unique properties such as low surface tension and high thermal stability. These characteristics make it useful in various industrial applications.

There is no scientific research readily available on the mechanism of action of PFHXF.

- Hydrolysis: In the presence of water, it hydrolyzes to form perfluorohexanoic acid and hydrofluoric acid.

- Thermal Decomposition: Under high temperatures, perfluorohexanoyl fluoride can decompose, potentially leading to the formation of various fluorinated compounds and gases like carbon monoxide and hydrogen fluoride .

- Reactivity with Nucleophiles: The acyl fluoride group is highly reactive towards nucleophiles, allowing for various synthetic applications in organic chemistry.

Perfluorohexanoyl fluoride can be synthesized through several methods:

- Fluorination of Hexanoic Acid: This involves the direct fluorination of hexanoic acid using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.

- Conversion from Perfluorohexanoic Acid: The acyl fluoride can be obtained by reacting perfluorohexanoic acid with reagents like thionyl chloride or phosphorus pentafluoride, which convert the carboxylic acid into the corresponding acyl fluoride.

Perfluorohexanoyl fluoride has several applications:

- Chemical Intermediates: It serves as an intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals.

- Surfactants: Due to its surface-active properties, it is utilized in formulations requiring low surface tension.

- Fluorinated Polymers: It can be employed in producing fluorinated polymers that exhibit high thermal stability and chemical resistance.

Perfluorohexanoyl fluoride shares similarities with other perfluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Perfluorobutanoic Acid | C4F9COOH | Shorter carbon chain; less persistent |

| Perfluoropentanoic Acid | C5F11COOH | Intermediate chain length; similar properties |

| Perfluoroheptanoic Acid | C7F13COOH | Longer carbon chain; increased environmental persistence |

| Perfluorooctanoic Acid | C8F17COOH | Widely studied for toxicity; longer chain |

Perfluorohexanoyl fluoride is unique due to its specific chain length and properties that balance between shorter and longer-chain perfluorinated acids. Its applications in synthesis and surfactant technology further distinguish it from other compounds in this class.

XLogP3

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive